![molecular formula C36H24NO2P B12891535 (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various high-performance applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the core structures, such as carbazole and dibenzofuran derivatives. The synthetic route often includes:
Formation of Carbazole Derivatives: Carbazole derivatives can be synthesized through various methods, including the Buchwald-Hartwig amination reaction.
Formation of Dibenzofuran Derivatives: Dibenzofuran derivatives are usually prepared via cyclization reactions involving biphenyl precursors.
Coupling Reactions: The final step involves coupling the carbazole and dibenzofuran derivatives with diphenylphosphine oxide using palladium-catalyzed cross-coupling reactions under inert conditions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different electronic and photophysical properties.
Applications De Recherche Scientifique
(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide has a wide range of scientific research applications, including:
Organic Electronics: It is used as a host material in OLEDs due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells to enhance light absorption and charge separation efficiency.
Sensors: Its unique electronic properties make it suitable for use in chemical and biological sensors.
Catalysis: The compound can act as a ligand in various catalytic reactions, improving the efficiency and selectivity of the processes
Mécanisme D'action
The mechanism by which (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exerts its effects is primarily related to its electronic structure. The compound’s high electron affinity and ability to stabilize charge carriers make it an effective material in optoelectronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates efficient charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole
- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene
Uniqueness
Compared to similar compounds, (9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide exhibits higher thermal stability and better charge-transport properties. These characteristics make it particularly suitable for high-performance applications in OLEDs and other optoelectronic devices .
Propriétés
Formule moléculaire |
C36H24NO2P |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
9-(8-diphenylphosphoryldibenzofuran-1-yl)carbazole |
InChI |
InChI=1S/C36H24NO2P/c38-40(25-12-3-1-4-13-25,26-14-5-2-6-15-26)27-22-23-34-30(24-27)36-33(20-11-21-35(36)39-34)37-31-18-9-7-16-28(31)29-17-8-10-19-32(29)37/h1-24H |
Clé InChI |
PBBJKHRXVXUCOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC(=C54)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


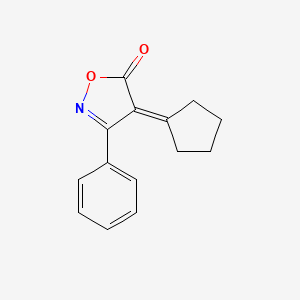

![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
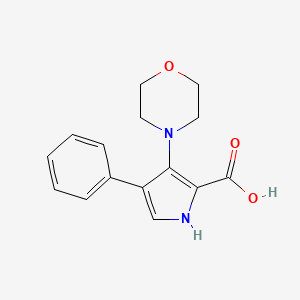
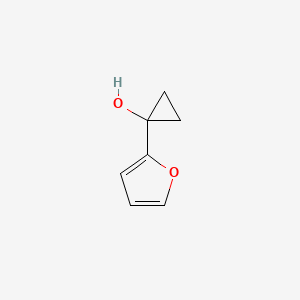
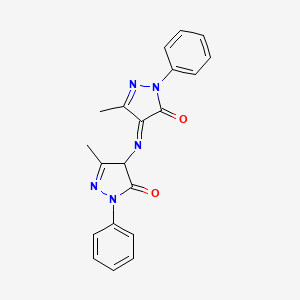
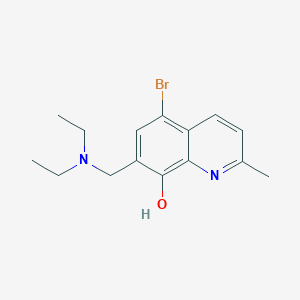
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
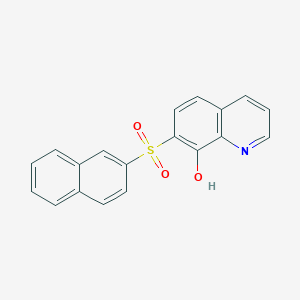

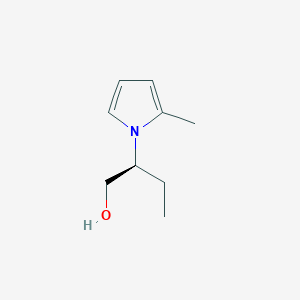
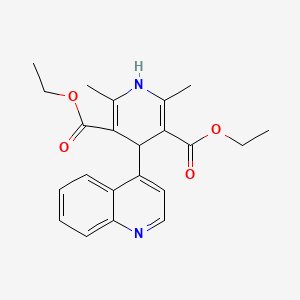
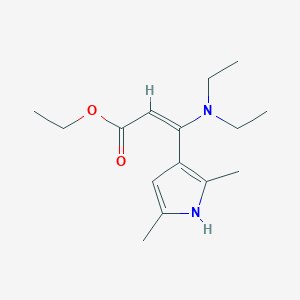
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
